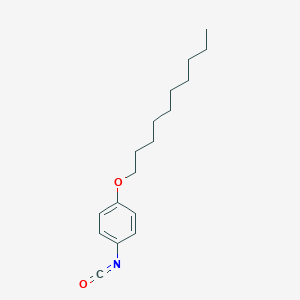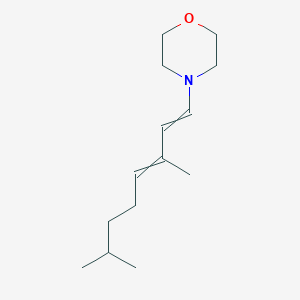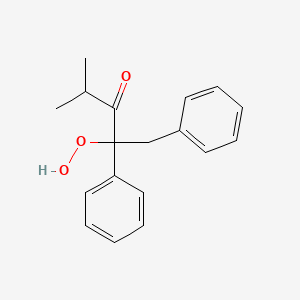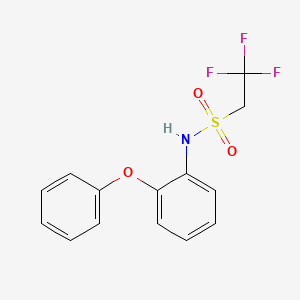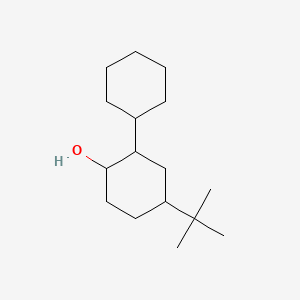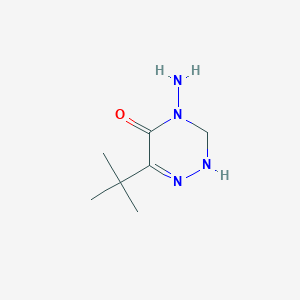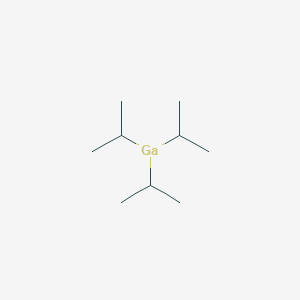![molecular formula C11H22N2O2 B14626878 2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) CAS No. 55468-01-4](/img/structure/B14626878.png)
2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) is a chemical compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including amino and hydroxyl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of prop-2-en-1-amine with formaldehyde, followed by the addition of ethylene glycol. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as distillation or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-({[Di(prop-2-yn-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)
- 2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(propan-1-ol)
Uniqueness
2,2’-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol) is unique due to its specific arrangement of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
55468-01-4 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-[[bis(prop-2-enyl)amino]methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H22N2O2/c1-3-5-12(6-4-2)11-13(7-9-14)8-10-15/h3-4,14-15H,1-2,5-11H2 |
InChI Key |
DBRUFYAXSWENQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


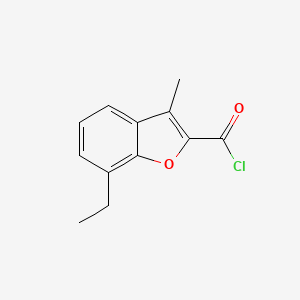
![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)
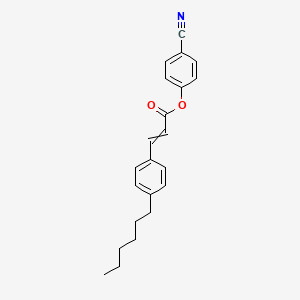
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
![N~1~,N~2~-Bis{[(2S)-pyrrolidin-2-yl]methyl}ethane-1,2-diamine](/img/structure/B14626827.png)
